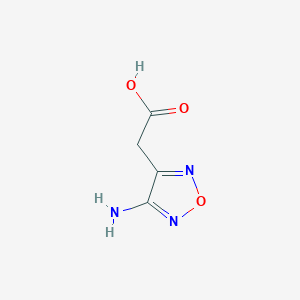

2-(4-Amino-1,2,5-oxadiazol-3-yl)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-(4-Amino-1,2,5-oxadiazol-3-yl)acetic acid” is a compound that belongs to the class of oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Synthesis Analysis

Oxadiazoles can be synthesized through various methods. One method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . Another method involves the partial oxidation of 3,4-bis (4-amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole (BAFF-1) with 35% H2O2 in concentrated H2SO4 .

Molecular Structure Analysis

The molecular formula of “2-(4-Amino-1,2,5-oxadiazol-3-yl)acetic acid” is C4H5N3O3 . Its average mass is 143.101 Da and its monoisotopic mass is 143.033096 Da .

Physical And Chemical Properties Analysis

The compound has a density of 1.6±0.1 g/cm3, a boiling point of 392.5±50.0 °C at 760 mmHg, and a flash point of 191.2±30.1 °C . It has 6 H bond acceptors, 3 H bond donors, and 2 freely rotating bonds .

科学的研究の応用

- Its structural similarity to another heterocyclic energetic compound, 3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole-1-oxide (BNFF), suggests that ANFF-1 could serve as an alternative to BNFF in certain weapon applications .

- 1,2,4-oxadiazole derivatives, including ANFF-1, have shown significant anti-cancer activity against human cancer cell lines. Their potential in cancer therapy is an exciting avenue for further exploration .

- ANFF-1 may possess anti-inflammatory and analgesic effects. Investigating its mechanisms of action and potential therapeutic applications in pain management is crucial .

- The 1,2,5-oxadiazole scaffold, to which ANFF-1 belongs, has demonstrated antimicrobial and antiparasitic properties. Researchers should explore its efficacy against specific pathogens and parasites .

- ANFF-1’s bioisosteric potential could be harnessed for designing novel drugs with improved properties .

Secondary Explosive and Oxidizer

Anticancer Activity

Anti-Inflammatory and Analgesic Properties

Antimicrobial and Antiparasitic Activity

Bioisosteric Potential in Medicinal Chemistry

Material Chemistry and Agricultural Applications

将来の方向性

The future directions for “2-(4-Amino-1,2,5-oxadiazol-3-yl)acetic acid” and similar compounds could involve further exploration of their therapeutic potential, given the diverse biological activities of oxadiazole derivatives . Additionally, their potential as high-energy molecules could be explored .

作用機序

Target of Action

Oxadiazole derivatives have been known to interact with a variety of biological targets .

Mode of Action

It’s worth noting that oxadiazoles, in general, are known for their versatility in drug discovery due to their hydrogen bond acceptor properties . This allows them to interact effectively with various biological targets.

Biochemical Pathways

Oxadiazole derivatives have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . This suggests that they may interact with biochemical pathways related to these biological processes.

Pharmacokinetics

The compound has a molecular weight of 184156, a density of 18±01 g/cm3, and a LogP value of 066 . These properties can influence its pharmacokinetics, including its absorption and distribution within the body, its metabolism, and its rate of excretion.

Result of Action

Oxadiazole derivatives have been reported to possess a wide range of biological activities , suggesting that they may have diverse molecular and cellular effects.

Action Environment

Factors such as ph can influence the yield of similar compounds , suggesting that environmental conditions could potentially affect the action of 2-(4-Amino-1,2,5-oxadiazol-3-yl)acetic acid.

特性

IUPAC Name |

2-(4-amino-1,2,5-oxadiazol-3-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O3/c5-4-2(1-3(8)9)6-10-7-4/h1H2,(H2,5,7)(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUURKRCUNDGXDG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NON=C1N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Amino-1,2,5-oxadiazol-3-yl)acetic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone](/img/structure/B2417383.png)

![4-{[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxy}benzenol](/img/structure/B2417388.png)

![8-[(2Z)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione](/img/structure/B2417389.png)

![4-methoxy-N-(2-(6-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2417401.png)